苄基-(4-乙氧基-苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

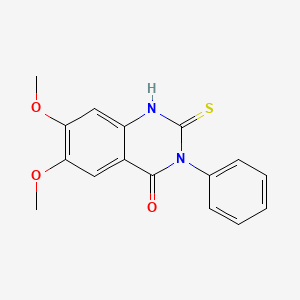

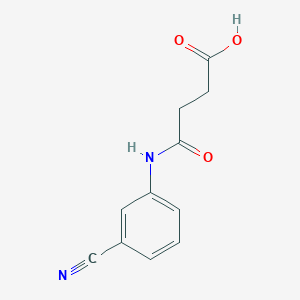

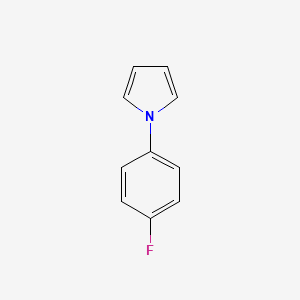

Benzyl-(4-ethoxy-benzyl)-amine is a compound that falls within the category of aromatic amines, which are known for their diverse applications in the chemical industry, including the synthesis of dyes, pharmaceuticals, and polymers. The structure of this compound suggests that it contains a benzyl group attached to an ethoxy-benzyl moiety through an amine linkage.

Synthesis Analysis

The synthesis of aromatic amines similar to Benzyl-(4-ethoxy-benzyl)-amine often involves multi-step chemical processes. For instance, the synthesis of related compounds has been reported using techniques such as condensation reactions, as seen in the synthesis of azo-benzoic acids and their precursors . Another related compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, was synthesized through a single-step process, indicating that the synthesis of Benzyl-(4-ethoxy-benzyl)-amine could potentially be achieved through a similar straightforward approach .

Molecular Structure Analysis

The molecular structure of aromatic amines is crucial in determining their reactivity and physical properties. Spectroscopic techniques such as NMR, UV-VIS, and IR are commonly used to characterize these structures . The molecular geometry and electronic distribution can be optimized and predicted using computational methods like density functional theory (DFT), which provides insights into the molecule's behavior in various environments .

Chemical Reactions Analysis

Aromatic amines like Benzyl-(4-ethoxy-benzyl)-amine can undergo a variety of chemical reactions. They can participate in acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH . Additionally, these compounds can react with other molecules, such as in the inhibition of tyrosinase activity, which is a key enzyme in melanin biosynthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl-(4-ethoxy-benzyl)-amine would be influenced by its molecular structure. Aromatic amines generally exhibit UV-blocking effects and can have biological activities such as inhibiting melanin production or acting as ligands for certain receptors . The substituents on the aromatic ring, such as the ethoxy group, can affect the lipophilicity and, consequently, the biological activity of the compound .

科学研究应用

1. 有机合成和固相化学

- 仲酰胺基接头:结构与苄基-(4-乙氧基-苄基)-胺相似的苯甲醛衍生物已被用作固相有机合成中的接头。这涉及仲胺的形成,随后转化为脲、磺酰胺和其他衍生物 (Swayze,1997 年)。

2. 催化和反应开发

- 还原性单烷基化:研究表明类似的苄基氨基化合物在硝基芳烃的还原性单烷基化中具有潜力,从而以良好的产率形成仲苄基氨基芳烃 (Sydnes、Kuse 和 Isobe,2008 年)。

- C-H 胺化反应:研究证明了手性苄基胺在铑催化的立体选择性 C-H 胺化反应中的应用,产生了良好的选择性 (Lebel、Trudel 和 Spitz,2012 年)。

3. 聚合物科学和材料应用

- 聚合动力学:苄基-(4-乙氧基-苄基)-胺类似物已在过氧化苯甲酰/胺引发的自由基聚合(特别是在牙科材料中)的背景下进行了研究 (Achilias 和 Sideridou,2004 年)。

4. 药物化学和药物开发

- 核苷转运抑制:某些苄基衍生物已显示出抑制核苷转运的潜力,这对药物开发很重要,特别是对中枢神经系统靶向治疗 (Tromp 等人,2004 年)。

5. 绿色化学和可持续工艺

- 使用分子氢的还原胺化:催化还原胺化是绿色化学中的一个重要类别,通常利用结构与苄基-(4-乙氧基-苄基)-胺相似的化合物。这些反应对于以可持续的方式合成各种胺至关重要 (Murugesan 等人,2020 年)。

作用机制

Target of Action

Based on its structural similarity to other benzyl compounds, it may interact with various enzymes and receptors in the body .

Mode of Action

Benzyl-(4-ethoxy-benzyl)-amine likely undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

Based on its structure, it may be involved in pathways related to the metabolism of aromatic compounds .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been shown to have various biological effects, such as anti-inflammatory, antioxidant, and antimicrobial activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of Benzyl-(4-ethoxy-benzyl)-amine. For instance, the rate of reactions at the benzylic position can be influenced by the presence of other reactive species .

属性

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-18-16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFOETOUGVTWQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261605 |

Source

|

| Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

333755-96-7 |

Source

|

| Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333755-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)